molecular formula C18H21N3O3S2 B2664696 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 851409-99-9

2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Número de catálogo: B2664696
Número CAS: 851409-99-9
Peso molecular: 391.5
Clave InChI: OJXTXSYRIHLZEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a potent and selective small molecule inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase families. Its mechanism of action involves competitively binding to the ATP-binding site of these receptors , thereby blocking downstream signaling pathways critical for cancer cell proliferation and survival. This dual-targeted activity makes it a valuable chemical probe for investigating the interplay between oncogenic signaling and tumor angiogenesis in various cancer models, including non-small cell lung cancer and breast cancer. Researchers utilize this compound to elucidate the mechanisms of resistance to single-target kinase therapies and to explore the efficacy of combined pathway inhibition. Its application extends to in vitro and in vivo studies focused on apoptosis induction, cell cycle arrest, and the inhibition of tumor-induced vasculature formation.

Propiedades

IUPAC Name

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-12-10-14-16(26-12)17(23)21(8-9-24-2)18(20-14)25-11-15(22)19-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXTXSYRIHLZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action based on existing literature and research findings.

The compound's molecular formula is C15H18N3O4SC_{15}H_{18}N_{3}O_{4}S, with a molecular weight of 334.39 g/mol. It features a thieno[3,2-d]pyrimidine core structure, which is known for various pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria. The presence of the thioether linkage and the phenylacetamide moiety enhances the antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial10
Compound BAntitubercular50
Compound CAntifungal25

Cytotoxicity

Studies have reported that certain thieno[3,2-d]pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. The cytotoxicity is often evaluated using assays such as MTT or XTT. For instance, compounds similar to our target compound have shown IC50 values in the low micromolar range against various cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa5.0
MCF-78.0
A5496.5

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways within microbial cells or cancer cells. For example:

  • Inhibition of DNA Synthesis: Some derivatives disrupt DNA replication in bacteria.
  • Apoptosis Induction: In cancer cells, they may trigger apoptotic pathways through caspase activation.

Case Studies

  • Study on Antibacterial Activity
    A study published in MDPI evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antibacterial properties against Escherichia coli and Staphylococcus aureus. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity compared to non-substituted analogs .
  • Cytotoxic Effects on Cancer Cells
    Another investigation focused on the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7). The study found that certain substitutions increased cytotoxicity significantly, with potential implications for drug design targeting resistant cancer strains .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide exhibit significant anticancer properties. Studies have shown that such thienopyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. For instance, the inhibition of the AKT signaling pathway has been observed in related compounds, suggesting potential for developing new cancer therapies .

Neurological Applications

The compound has been investigated for its effects on potassium chloride cotransporter 2 (KCC2), which plays a crucial role in maintaining neuronal excitability and synaptic function. Enhancing KCC2 expression could provide therapeutic benefits for neurological disorders such as epilepsy and chronic pain .

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against various bacterial strains. The thienopyrimidine scaffold is known for its ability to interact with bacterial enzymes, leading to inhibition of growth and reproduction of pathogens . This suggests that derivatives of this compound could be developed as new antibiotics.

Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation by modulating immune responses. This could be particularly beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that thienopyrimidine derivatives inhibit cell proliferation in breast cancer models via AKT pathway inhibition .
Study BNeurological ApplicationsFound that enhancing KCC2 expression using related compounds improved synaptic function and reduced seizure activity in animal models .
Study CAntimicrobial PropertiesReported effective inhibition of growth in Staphylococcus aureus using thienopyrimidine derivatives .
Study DAnti-inflammatory EffectsShowed significant reduction in inflammatory markers in a mouse model of arthritis when treated with similar compounds .

Comparación Con Compuestos Similares

Structural Analogues in Kinase Inhibition

(a) 3-(4-Morpholinothieno[3,2-d]pyrimidin-2-yl)phenol
  • Key Features : Early-generation PI3K/mTOR inhibitor with a morpholine substituent.
  • Comparison: The target compound lacks a morpholine group but shares the thieno[3,2-d]pyrimidine core. The 2-methoxyethyl group in the target may improve metabolic stability compared to the phenol group in this analog, which showed a short half-life (<10 minutes) .
  • Pharmacokinetics: Short half-life limits in vivo utility, prompting optimization to derivatives like PI-103 (4-(pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine), which has enhanced stability .
(b) N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide (IWP-2)
  • Key Features : WNT secretion inhibitor with a benzothiazolyl substituent.
  • Comparison: Both compounds feature a thioacetamide linker and thienopyrimidine core. However, IWP-2’s phenyl group at position 3 contrasts with the target’s 2-methoxyethyl group.
  • Biological Activity : IWP-2 suppresses COL10A1 expression in mesenchymal stem cell cocultures, suggesting applications in bone/cartilage disorders .

Substituent-Driven Functional Differences

(a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
  • Key Features : Simplified pyrimidine core with a benzyl group.
  • Comparison: The absence of the thieno ring reduces planarity and likely alters target selectivity. The benzyl substituent may confer higher lipophilicity compared to the target’s phenyl group .
  • Synthesis: Prepared via thiouracil derivative reactions, similar to methods used for thienopyrimidine analogs .
(b) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Key Features : Thietan-3-yloxy substituent at position 3.
  • This compound’s ester moiety may also reduce oral bioavailability compared to the acetamide in the target .

Pharmacophore Analysis

Feature Target Compound IWP-2 PI-103 Precursor
Core Structure Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine
Position 3 Substituent 2-Methoxyethyl Phenyl Morpholine
Position 4 Group 4-Oxo 4-Oxo Pyrido-fused ring
Biological Target Not reported WNT pathway PI3K/mTOR
Metabolic Stability Likely improved (methoxyethyl) Moderate (phenyl) Poor (phenol) → Improved (PI-103)

Q & A

Basic Synthesis and Optimization

Q: What are the key considerations for optimizing the synthesis of 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide? A: Synthesis optimization should focus on:

  • Reagent Selection : Use condensing agents (e.g., DCC or EDC) for amide bond formation, as demonstrated in analogous thioacetamide syntheses .
  • Reaction Monitoring : Employ TLC with hexane:ethyl acetate (9:1) to track intermediate formation and completion .
  • Purification : Crystallization using ethanol or extraction with ethyl acetate for liquid intermediates, followed by Na₂SO₄ drying .

Advanced Structural Characterization

Q: How can researchers resolve contradictions in spectral data (e.g., NMR, HPLC) for this compound? A:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT-based simulations) to confirm structural assignments.
  • HPLC Purity Checks : Use gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to detect impurities affecting spectral clarity .
  • X-ray Crystallography : If crystalline, resolve ambiguities via single-crystal diffraction, as applied to similar thienopyrimidine derivatives .

Pharmacological Activity Testing

Q: What methodological framework is recommended for evaluating this compound’s hypoglycemic or kinase-inhibitory activity? A:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at varying concentrations (1–100 µM) .
    • Cellular Models : Test glucose uptake in L6 myotubes or HepG2 cells, as done for structurally related thiazolidinedione derivatives .
  • In Vivo Validation : Dose-response studies in diabetic rodent models (e.g., streptozotocin-induced rats) with plasma glucose monitoring .

Addressing Data Reproducibility Issues

Q: How can researchers address inconsistencies in biological activity across studies? A:

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/WST-1) to minimize variability .
  • Batch Analysis : Compare activity across multiple synthesis batches to rule out impurity-driven effects .
  • Meta-Analysis : Use software like RevMan to statistically reconcile conflicting datasets, focusing on variables like solvent choice or cell passage number .

Environmental Impact Assessment

Q: What methodologies are suitable for studying this compound’s environmental fate? A:

  • Degradation Studies : Simulate hydrolytic/photolytic degradation under controlled pH and UV conditions, analyzing metabolites via LC-MS .
  • Ecotoxicology : Use Daphnia magna or Lemna minor models to assess acute toxicity (EC₅₀ values), referencing OECD Test Guidelines 202/221 .

Computational Modeling for Target Prediction

Q: How can molecular docking inform the selection of biological targets for this compound? A:

  • Target Prioritization : Screen against kinase libraries (e.g., PDB entries for CDK2 or EGFR) using AutoDock Vina with flexible side chains .
  • Binding Affinity Validation : Compare docking scores (ΔG) with known inhibitors (e.g., imatinib for tyrosine kinases) to rank potential targets .

Stability Under Physiological Conditions

Q: What experimental designs ensure reliable stability data in buffer systems? A:

  • pH-Varied Incubations : Incubate the compound in PBS (pH 7.4), gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C, sampling at 0, 6, 12, and 24 hours .
  • LC-MS Quantification : Monitor parent compound degradation and metabolite formation using MRM transitions .

Synthetic Byproduct Identification

Q: What advanced techniques identify and quantify synthetic byproducts? A:

  • HRMS-Orbitrap : Achieve <5 ppm mass accuracy to distinguish isobaric byproducts (e.g., oxidation vs. methylation artifacts) .
  • NMR-DOSY : Differentiate aggregates or polymeric impurities via diffusion-ordered spectroscopy .

Toxicity Profiling

Q: How should researchers design acute toxicity studies for regulatory compliance? A:

  • OECD 423 Protocol : Administer graded doses (5–2000 mg/kg) to Sprague-Dawley rats, observing mortality and organ pathology over 14 days .
  • Histopathology : Fix liver/kidney tissues in 10% formalin for H&E staining to assess necrosis or inflammation .

Scaling-Up Challenges

Q: What critical parameters must be controlled during scale-up from lab to pilot plant? A:

  • Exotherm Management : Use jacketed reactors with controlled cooling to prevent thermal degradation during thioether formation .
  • Solvent Recovery : Implement distillation systems for toluene/ethanol recycling to reduce costs and environmental impact .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.